molecular formula C20H20Cl2N4O2S B1668280 Capravirine CAS No. 178979-85-6

Capravirine

Katalognummer B1668280
CAS-Nummer: 178979-85-6
Molekulargewicht: 451.4 g/mol
InChI-Schlüssel: YQXCVAGCMNFUMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Capravirine is a small molecule that was investigated for use in the treatment of acquired immune deficiency syndrome (AIDS), AIDS-related infections, and HIV infection . It belongs to the class of organic compounds known as diarylthioethers .


Synthesis Analysis

Capravirine underwent extensive metabolism to a variety of metabolites via oxygenations (mono-, di-, tri-, and tetra-), which represented the predominant pathway, glucuronidation, and sulfation in humans . The total oxygenation of capravirine is mediated predominantly (>90%) by CYP3A4 and marginally (<10%) by CYP2C8, 2C9, and 2C19 .


Molecular Structure Analysis

The chemical formula of Capravirine is C20H20Cl2N4O2S. It has an average weight of 451.369 and a monoisotopic mass of 450.068402008 .


Chemical Reactions Analysis

Capravirine undergoes extensive oxygenation reactions, including N-oxidation, sulfoxidation, sulfonation, and hydroxylation in humans . All sequential oxygenation reactions are mediated exclusively by CYP3A4 .


Physical And Chemical Properties Analysis

Capravirine is a small molecule with a chemical formula of C20H20Cl2N4O2S. It has an average weight of 451.369 and a monoisotopic mass of 450.068402008 .

Wissenschaftliche Forschungsanwendungen

Metabolism and Pharmacokinetics

Capravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) designed for treating HIV-1, showcases complex metabolism in humans. It undergoes extensive oxygenations, resulting in numerous sequential metabolites. A study by Bu et al. (2005) developed a human liver microsome-based method to deconvolute this sequential metabolism. They identified cytochrome P450 enzymes responsible for these reactions, emphasizing CYP3A4's dominant role in capravirine metabolism. This work provides insights into the metabolic pathways and potential drug interactions of capravirine.

Antiviral Activity and Resistance

Capravirine's unique resistance profile against HIV-1 stands out in research. Unlike other NNRTIs, HIV-1 requires multiple mutations to develop resistance to capravirine. Gewurz et al. (2004) and Sato et al. (2006) explored its efficacy in HIV-1 infected individuals and studied mutations conferring resistance. Their findings highlight capravirine's potential as a robust treatment option for HIV-1, particularly against drug-resistant strains.

Novel Analogs and Drug Design

Capravirine has spurred the development of novel analogs, thanks to its distinctive binding mode to HIV-1 reverse transcriptase. Li et al. (2012) reviewed the chemical evolution of capravirine-based NNRTIs, highlighting how its structure inspired new inhibitors against drug-resistant HIV-1 strains. This research is crucial for advancing antiviral drug design.

Comparative Studies with Other NNRTIs

Studies comparing capravirine with other NNRTIs offer insights into its unique attributes and potential advantages. Jones et al. (2009) utilized structural overlays of capravirine and efavirenz to create new indazole NNRTIs, showcasing capravirine's role in guiding innovative drug development.

Clinical Trials and Efficacy

Clinical trials of capravirine provide essential data on its efficacy and safety. Sorbera et al. (2003) discussed capravirine's performance in phase III trials, noting its effectiveness in NNRTI-naive and experienced HIV-1-infected patients. These trials are critical for evaluating the drug's real-world impact.

Applications Beyond HIV Treatment

The study of capravirine also extends to areas beyond HIV treatment. [Keidar and Robert (2015)](https://consensus.app/papers/preface-special-topic-plasmas-medical-applications-keidar/fd22a231695f54e0897404c7b6036e10/?utm_source=chatgpt) explored the potential of cold atmospheric plasmas (CAP) in bioengineering and medicine. While not directly related to capravirine, this research indicates broader applications in medical technology and therapy.

Zukünftige Richtungen

Capravirine was a non-nucleoside reverse transcriptase inhibitor which reached phase II trials before development was discontinued by Pfizer . Both phase IIb trials which were conducted failed to demonstrate that therapy with capravirine provided any significant advantage over existing triple-drug HIV therapies .

Eigenschaften

IUPAC Name

[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(pyridin-4-ylmethyl)imidazol-2-yl]methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N4O2S/c1-12(2)18-19(29-16-8-14(21)7-15(22)9-16)26(10-13-3-5-24-6-4-13)17(25-18)11-28-20(23)27/h3-9,12H,10-11H2,1-2H3,(H2,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXCVAGCMNFUMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N(C(=N1)COC(=O)N)CC2=CC=NC=C2)SC3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170689
Record name Capravirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Capravirine

CAS RN

178979-85-6
Record name Capravirine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178979-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Capravirine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178979856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Capravirine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08502
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Capravirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAPRAVIRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHC779598X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The compound (13) (250 mg, 0.91 mmol) was dissolved in N,N-dimethylformamide (4 ml). The solution was cooled down to −30° C. under nitrogen atmosphere. To the solution were added, alternately each four time, a solution of the compound (3) (77 mg, 0.36 mmol) in toluene (150 mg) and a solution of triethylamine (36 mg, 0.36 mg) in toluene (150 mg), and additionally added a solution of the compound (3) (77 mg, 0.36 mmol) in toluene (150 mg). The reaction mixture was stirred at −30° C. for 30 minutes, and ethyl acetate and aqueous sodium hydrogen carbonate were added thereto. The objective (14) was extracted into the ethyl acetate layer. Diluted aqueous hydrochloric acid was added to the ethyl acetate layer to transfer the objective compound into the aqueous layer. The aqueous solution was neutralized by aqueous sodium hydrogen carbonate and extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate and concentrated under reduced pressure to give oily residue. The oily residue was dissolved in methanol (0.9 ml), and water (0.7 ml) was added dropwise thereto for 1–2 minutes at room temperature for crystallization. The suspension was stirred for 30 minutes at room temperature, additionally for 30 minutes under ice-cooling, filtered, washed with 50% aqueous methanol, and dried to yield the objective (14) (250 mg) as a white crystal. Yield 61%.
Quantity
0.9 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
compound ( 13 )
Quantity
250 mg
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Four
Quantity
77 mg
Type
reactant
Reaction Step Five
Quantity
36 mg
Type
reactant
Reaction Step Five
Quantity
77 mg
Type
reactant
Reaction Step Five
Quantity
150 mg
Type
solvent
Reaction Step Five
Quantity
150 mg
Type
solvent
Reaction Step Five
Quantity
150 mg
Type
solvent
Reaction Step Five
Yield
61%

Synthesis routes and methods II

Procedure details

Name
CC(C)c1cn(Cc2ccncc2)c(COC(N)=O)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Capravirine
Reactant of Route 2
Reactant of Route 2
Capravirine
Reactant of Route 3
Reactant of Route 3
Capravirine
Reactant of Route 4
Capravirine
Reactant of Route 5
Reactant of Route 5
Capravirine
Reactant of Route 6
Capravirine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.